4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid
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Description
“4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid” is a chemical compound with a molecular weight of 277.73 . The IUPAC name for this compound is 4-{[(4-chlorophenyl)sulfonyl]amino}butanoic acid .
Molecular Structure Analysis
The InChI code for “4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid” is 1S/C10H12ClNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) . This code provides a specific description of the structure of the molecule.Scientific Research Applications
- Research : Novel valine-derived compounds containing this moiety were synthesized and characterized. In vitro studies evaluated their antimicrobial activity against Gram-positive bacterial strains and Candida albicans. Notably, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and a corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial effects .
- Results : Understanding toxicity is crucial for drug development. By evaluating the impact on Daphnia magna, researchers gained insights into safety profiles .
- Insights : In silico studies provide insights into how these compounds interact with biological targets. Understanding their mode of action informs drug design and optimization .
Antimicrobial Activity
Toxicity Assessment
Mechanism of Action Studies (In Silico)
Antibiofilm Properties
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFODGXQLMGVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.